molecular formula C4H7BrO2 B091307 Ethyl bromoacetate CAS No. 105-36-2

Ethyl bromoacetate

Cat. No.: B091307
CAS No.: 105-36-2
M. Wt: 167 g/mol
InChI Key: PQJJJMRNHATNKG-UHFFFAOYSA-N
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Description

Ethyl bromoacetate (CAS: 105-36-2; molecular formula: C₄H₇BrO₂) is a halogenated ester widely used in organic synthesis as an alkylating agent. It is a colorless to pale yellow liquid with a pungent odor, boiling at 158–160°C, and is highly flammable and toxic . Its synthesis typically involves the esterification of bromoacetic acid with ethanol, often catalyzed by acidic conditions or via bromoacetyl bromide intermediates . This compound’s reactivity stems from the electrophilic α-carbon adjacent to the electron-withdrawing ester and bromine groups, making it a versatile reagent for nucleophilic substitutions, cyclizations, and heterocycle formations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl bromoacetate is commonly synthesized through the esterification of bromoacetic acid. The process involves the following steps :

    Bromoacetic Acid Preparation: Bromoacetic acid is prepared by the bromination of acetic acid. A mixture of glacial acetic acid, acetic anhydride, and pyridine is heated to boiling, and bromine is added gradually. The reaction proceeds until the liquid becomes colorless, indicating the formation of bromoacetic acid.

    Esterification: The crude bromoacetic acid is then esterified with ethanol in the presence of benzene and a small amount of concentrated sulfuric acid. The mixture is refluxed on a boiling water bath, and the water formed in the reaction is separated and measured. The end of the reaction is indicated when no more water separates from the benzene.

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of chloroacetic acid with an alkali metal or ammonium bromide in the presence of concentrated sulfuric acid. The reaction mixture is heated while removing water, and the bromination is completed through azeotropic distillation or distillation under reduced pressure .

Chemical Reactions Analysis

Reformatsky Reaction

Ethyl bromoacetate reacts with zinc to form a zinc enolate, which condenses with carbonyl compounds to yield β-hydroxy esters.

Key Example:

Reaction with N-tert-Butanesulfinyl Imines :
BrCH2CO2Et+RC NS O tBuZn THFRCH NHS O tBu CO2Et\text{BrCH}_2\text{CO}_2\text{Et}+\text{RC NS O tBu}\xrightarrow{\text{Zn THF}}\text{RCH NHS O tBu CO}_2\text{Et}

Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → 50°C

  • Yield : 70–85% (3-step process)

Applications :

  • Synthesis of β-amino esters for drug intermediates (e.g., benzodiazepines) .

  • Diastereoselectivity up to 95:5 in asymmetric reactions .

Wittig Reaction

This compound forms a phosphonium salt with triphenylphosphine (PPh₃), which reacts with aldehydes to produce α,β-unsaturated esters.

Reaction Mechanism:

  • Phosphonium Salt Formation :
    PPh3+BrCH2CO2EtPh3P+CH2CO2EtBr\text{PPh}_3+\text{BrCH}_2\text{CO}_2\text{Et}\rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{CO}_2\text{Et}\cdot \text{Br}^-

  • Ylide Generation :
    Ph3P+CH2CO2EtBr+BasePh3P=CHCO2Et\text{Ph}_3\text{P}^+\text{CH}_2\text{CO}_2\text{Et}\cdot \text{Br}^-+\text{Base}\rightarrow \text{Ph}_3\text{P}=\text{CHCO}_2\text{Et}

  • Alkene Formation :
    Ph3P=CHCO2Et+RCHORCH CHCO2Et+Ph3P O\text{Ph}_3\text{P}=\text{CHCO}_2\text{Et}+\text{RCHO}\rightarrow \text{RCH CHCO}_2\text{Et}+\text{Ph}_3\text{P O}

Example :

  • Reaction with 4-nitrobenzaldehyde yields ethyl 4-nitrocinnamate (85% yield) .

Conditions :

  • Solvent : Water or THF

  • Base : NaHCO₃

  • Temperature : Reflux

Blaise Reaction

This compound participates in the Blaise reaction with nitriles to form β-keto esters or enaminonitriles.

Reaction with α-Cyano Ketones :

RC O C N+BrCH2CO2EtZnRC O CH2CO2Et\text{RC O C N}+\text{BrCH}_2\text{CO}_2\text{Et}\xrightarrow{\text{Zn}}\text{RC O CH}_2\text{CO}_2\text{Et}

Key Findings :

  • Regioselectivity : Blaise reaction dominates over Reformatsky due to zinc-induced nitrile activation .

  • Products :

    • Acidic workup → 3,5-diketo esters (75–86% yield)

    • Basic workup → 3-amino-5-oxopent-3-enoates (68–81% yield)

Alkylation Reactions

This compound alkylates nucleophiles (e.g., amines, thiols) under mild conditions.

Example:

Reaction with Sulfhydryl Groups :
Protein SH+BrCH2CO2EtProtein S CH2CO2Et\text{Protein SH}+\text{BrCH}_2\text{CO}_2\text{Et}\rightarrow \text{Protein S CH}_2\text{CO}_2\text{Et}

Applications :

  • Protein modification for biochemical studies .

  • Synthesis of agrochemicals (e.g., herbicides) .

Comparison of Key Reactions

Reaction Type Substrate Product Yield Conditions
Reformatsky N-Sulfinyl Iminesβ-Amino Esters70–85%Zn, THF, 0–50°C
Wittig Aromatic Aldehydesα,β-Unsaturated Esters80–95%PPh₃, H₂O/THF, reflux
Blaise α-Cyano Ketones3,5-Diketo Esters75–86%Zn, THF, 0–25°C
Alkylation Thiols/AminesAlkylated Derivatives60–90%RT, pH 7–9

Scientific Research Applications

Ethyl bromoacetate has a wide range of applications in scientific research, including :

    Chemistry: It is used as an alkylating agent in organic synthesis, particularly in the Reformatsky reaction to prepare β-hydroxy-esters.

    Biology: It is used in the synthesis of artificial diethylstilbestrol antigen and other biologically active compounds.

    Medicine: It is involved in the preparation of steroidal thiazolidinone derivatives, which have potential medicinal applications.

    Industry: It is used in the preparation of reversibly photoresponsive coumarin-stabilized polymeric nanoparticles, which act as detectable drug carriers.

Mechanism of Action

Ethyl bromoacetate exerts its effects primarily through its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This alkylation process can modify the structure and function of biological molecules, leading to various biological effects . In the Reformatsky reaction, it forms a zinc enolate, which then condenses with carbonyl compounds to form β-hydroxy-esters .

Comparison with Similar Compounds

Ethyl bromoacetate belongs to the α-halogenated ester family, which includes ethyl chloroacetate (ECAC), ethyl iodoacetate (EIAC), and ethyl fluoroacetate (EFAC). Below is a detailed comparison of their properties, reactivity, and applications:

Physical and Chemical Properties

Property This compound (EBAC) Ethyl Chloroacetate (ECAC) Ethyl Iodoacetate (EIAC) Ethyl Fluoroacetate (EFAC)
CAS Number 105-36-2 105-39-5 623-48-3 459-72-3
Molecular Weight 167.00 g/mol 122.55 g/mol 214.00 g/mol 106.10 g/mol
Boiling Point 158–160°C 143–145°C 179–181°C 117–118°C
Reactivity Moderate Low High Very Low
Primary Use Heterocycle synthesis Esterifications Rapid alkylations Biochemical inhibition

Stability and Handling

  • This compound is moisture-sensitive and requires storage in anhydrous conditions. Its C–Br bond is weaker than C–Cl, making it more reactive but less stable than ECAC .
  • Ethyl iodoacetate degrades rapidly under light or heat, limiting its shelf life.

Regulatory and Environmental Impact

  • This compound is classified as a hazardous substance under OSHA and EPA regulations due to its flammability and toxicity .
  • Ethyl fluoroacetate is heavily restricted globally due to its extreme toxicity.

Biological Activity

Ethyl bromoacetate (EBA), a compound with the chemical formula C4_4H7_7BrO2_2, is recognized for its diverse biological activities and applications in organic synthesis. This article explores the biological effects of EBA, focusing on its pharmacological potential, toxicological profile, and underlying mechanisms.

This compound is primarily utilized as an alkylating agent and a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure features a bromo group that imparts significant reactivity, making it valuable in nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives synthesized from EBA. For instance, hybrid molecules incorporating EBA were screened for their antimicrobial efficacy, showing moderate to good activity against various microorganisms. Compounds derived from EBA exhibited significant inhibition against pathogens, indicating its potential as a lead compound in antimicrobial drug development .

Toxicological Effects

EBA has been associated with several toxicological effects. Acute exposure can lead to skin irritation, respiratory issues, and severe eye damage. In chronic exposure scenarios, studies suggest potential carcinogenicity. However, animal studies have shown mixed results regarding its tumorigenic potential; for example, EBA did not induce lung tumors in Strain A mice under specific experimental conditions .

Table 1: Summary of Toxicological Studies on this compound

Study TypeFindings
Acute ToxicitySkin irritation, respiratory distress, eye burns
Chronic ToxicityMixed results; no significant increase in lung tumors in some studies
Carcinogenicity AssessmentNon-significant tumor incidence in specific mouse models
MutagenicityNegative in Ames test; weakly positive in mouse lymphoma assay

The biological activity of EBA is largely attributed to its ability to alkylate nucleophilic sites on biomolecules. This reactivity can interfere with cellular processes, including DNA replication and protein function. The compound has demonstrated inhibitory effects on olfactory responses in amphibians, suggesting a mechanism involving protein modification through alkylation .

Case Studies

  • Antimicrobial Activity : In a study involving pyridine-3-carbohydrazides synthesized from EBA, the resulting compounds showed good antimicrobial activity against various strains of bacteria and fungi. This underscores the potential of EBA derivatives in developing new antimicrobial agents .
  • Toxicological Evaluation : A long-term study evaluated the carcinogenic potential of EBA through repeated administration in mice. The results indicated no significant increase in tumor formation compared to control groups, although local sarcomas were observed at injection sites under certain conditions .

Q & A

Basic Research Questions

Q. What is a standard laboratory procedure for synthesizing ethyl bromoacetate, and what critical steps ensure high yield?

this compound is commonly synthesized via esterification of bromoacetic acid with ethanol. A detailed method involves refluxing bromoacetic acid with ethanol in the presence of catalytic sulfuric acid, followed by distillation under reduced pressure to isolate the product . Key steps include:

  • Purification : Neutralization of residual acids using sodium bicarbonate and drying with sodium sulfate .
  • Yield Optimization : Controlling reaction temperature (70–90°C) and using anhydrous conditions to minimize hydrolysis .
  • Safety : Employing a reflux condenser and fume hood due to toxic bromine vapors .

Q. What safety protocols are critical when handling this compound?

this compound is highly toxic and corrosive. Essential protocols include:

  • PPE : Wear non-vented goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause pulmonary edema .
  • Storage : Store in airtight containers away from oxidizers (e.g., peroxides) and strong acids/bases to prevent violent reactions .

Q. How is the purity of this compound validated post-synthesis?

Purity is assessed via:

  • Gas Chromatography (GC) : A standard method to confirm >98% purity .
  • Spectroscopic Analysis : NMR (¹H and ¹³C) to verify molecular structure (e.g., ester carbonyl peak at ~170 ppm) .
  • Physical Properties : Density (1.506 g/cm³) and refractive index (1.450–1.452) cross-checked against literature values .

Advanced Research Questions

Q. How do different catalysts (e.g., pyridine vs. ZnCl₂) influence this compound synthesis efficiency?

  • Pyridine : Acts as a proton scavenger in acetic acid bromination, minimizing side reactions like di-ester formation. Yields ~85% under anhydrous conditions .
  • Zinc Chloride : Used in solvent-free systems (e.g., dichloromethane) to accelerate esterification, but may require post-reaction neutralization to remove residual metal ions .
  • Trade-offs : Pyridine offers higher selectivity, while ZnCl₂ reduces reaction time but complicates purification .

Q. What side reactions occur during alkylation with this compound, and how are they mitigated?

Common issues include:

  • Over-alkylation : Observed in calixarene derivatization, leading to 1,3-diester byproducts. Controlled via stoichiometric limiting of this compound .
  • Hydrolysis : Moisture exposure degrades the ester to bromoacetic acid. Anhydrous solvents (e.g., THF) and molecular sieves are recommended .
  • Complex Mixtures : In Reformatsky reactions, zinc enolate intermediates may polymerize. Slow reagent addition and low temperatures (−20°C) improve selectivity .

Q. How can isotopic labeling (e.g., ¹³C) of this compound elucidate reaction mechanisms?

  • Tracer Studies : ¹³C-labeled this compound (e.g., [1,2-¹³C₂]) tracks carbon migration in coupling reactions via ¹³C NMR .
  • Kinetic Isotope Effects (KIE) : Comparing reaction rates of labeled vs. unlabeled compounds identifies rate-determining steps in nucleophilic substitutions .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Systematic approaches include:

  • Variable Screening : Testing solvent polarity (e.g., benzene vs. DMF), temperature, and catalyst loading to identify optimal conditions .
  • Byproduct Analysis : LC-MS or GC-MS to detect impurities (e.g., dibromo derivatives) that reduce apparent yields .
  • Reproducibility Checks : Replicating literature methods with strict control of humidity and reagent purity .

Q. How is this compound utilized in multi-step syntheses (e.g., drug intermediates)?

Example: Synthesis of carphedon involves:

  • Alkylation : this compound reacts with 4-phenyl-2-pyrrolidone under NaH catalysis to form a key intermediate .
  • Cyclization : Ammonia hydrolysis of intermediates yields the final product. TLC monitoring ensures step completion .

Properties

IUPAC Name

ethyl 2-bromoacetate
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InChI

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3
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InChI Key

PQJJJMRNHATNKG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CBr
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Molecular Formula

C4H7BrO2
Record name ETHYL BROMOACETATE
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DSSTOX Substance ID

DTXSID4020587
Record name Ethyl bromoacetate
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Molecular Weight

167.00 g/mol
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Physical Description

Ethyl bromoacetate appears as a clear, colorless liquid. A lachrymator. Toxic by ingestion, inhalation and skin absorption; a strong irritant of the skin. Insoluble in water and soluble in alcohol, benzene, and ether., Colorless liquid with an unpleasant odor; [MSDSonline]
Record name ETHYL BROMOACETATE
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Record name Ethyl bromoacetate
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Boiling Point

168.5 °C
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Flash Point

48 °C, 118 °F (48 °C) (CLOSED CUP)
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Solubility

Insoluble in water, soluble in acetone, miscible in ethanol and ethyl ether., Sol in benzene and alcohol, Miscible in oxygenated and aromatic solvents
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Density

1.5032 @ 20 °C/20 °C
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Vapor Density

5.8 (Air= 1)
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Vapor Pressure

3.37 [mmHg]
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Color/Form

Clear colorless liquid

CAS No.

105-36-2, 61898-49-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Ethyl bromoacetate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Ethyl bromoacetate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Ethyl bromoacetate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Ethyl bromoacetate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Ethyl bromoacetate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Ethyl bromoacetate

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